Rel-ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate
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Overview
Description
Rel-ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclohexane ring with an amino group and a carboxylate ester, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Introduction of the amino group and carboxylate ester through various chemical reactions such as amination and esterification.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated amino derivatives.
Scientific Research Applications
Rel-ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Rel-ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate: Unique due to its specific stereochemistry and functional groups.
Ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate: Similar structure but different stereochemistry.
Methyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate: Similar structure but different ester group.
Uniqueness
This compound is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl (1R,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8+,9+/m0/s1 |
InChI Key |
QFTXURHPRNEMEC-DJLDLDEBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](C[C@@H]1C)N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)N |
Origin of Product |
United States |
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